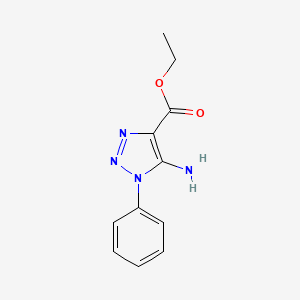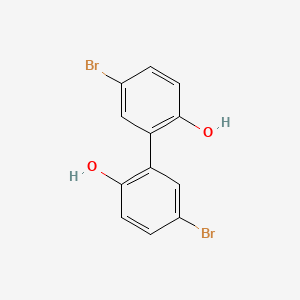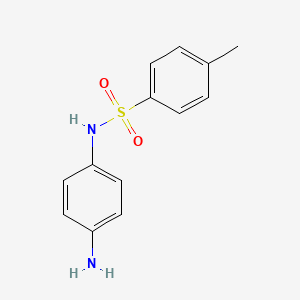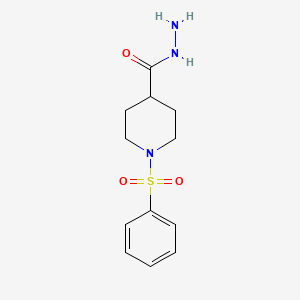
1-(Phenylsulfonyl)piperidine-4-carbohydrazide
Overview
Description
1-(Phenylsulfonyl)piperidine-4-carbohydrazide is a chemical compound with the molecular formula C₁₂H₁₇N₃O₃S and a molecular weight of 283.35 g/mol . It is primarily used in research settings and is known for its role in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfonyl)piperidine-4-carbohydrazide typically involves the reaction of piperidine derivatives with phenylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfonyl)piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonyl derivatives, while reduction produces sulfides .
Scientific Research Applications
1-(Phenylsulfonyl)piperidine-4-carbohydrazide is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction is mediated through hydrogen bonding and electrostatic interactions, affecting the molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(Phenylsulfonyl)pyrrole: Similar in structure but contains a pyrrole ring instead of a piperidine ring.
1-(Phenylsulfonyl)isonipecotohydrazide: Another related compound with a different substitution pattern on the piperidine ring.
Uniqueness
1-(Phenylsulfonyl)piperidine-4-carbohydrazide is unique due to its specific combination of a piperidine ring and a sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(benzenesulfonyl)piperidine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c13-14-12(16)10-6-8-15(9-7-10)19(17,18)11-4-2-1-3-5-11/h1-5,10H,6-9,13H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRAIHPUMFTNEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601202023 | |
| Record name | 1-(Phenylsulfonyl)-4-piperidinecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312534-14-8 | |
| Record name | 1-(Phenylsulfonyl)-4-piperidinecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312534-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylsulfonyl)-4-piperidinecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(Phenylsulfonyl)piperidine-4-carbohydrazide interact with AChE and BChE, and what are the potential downstream effects of this interaction?
A1: While the exact binding interactions of this compound itself are not detailed in the study, the researchers investigated a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, using molecular docking simulations. These simulations suggested that the synthesized compounds, including those derived from this compound, interact with the active sites of both AChE and BChE []. Inhibiting these enzymes can lead to increased levels of acetylcholine and butyrylcholine in the synaptic cleft. This increase in neurotransmitter concentration could have therapeutic benefits in conditions characterized by decreased cholinergic activity, such as Alzheimer's disease.
Q2: What is the structure-activity relationship (SAR) observed for the N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives and their AChE and BChE inhibitory activity?
A2: The study revealed that substitutions on the N'-[(alkyl/aryl)sulfonyl] moiety of the this compound scaffold significantly influence the inhibitory activity against AChE and BChE. While the specific SAR trends were not explicitly discussed, the study highlighted that certain derivatives exhibited excellent inhibitory potential against both enzymes []. This suggests that modifications at this position can be explored further to optimize potency and selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


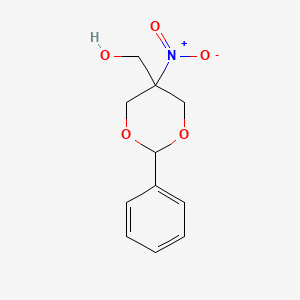
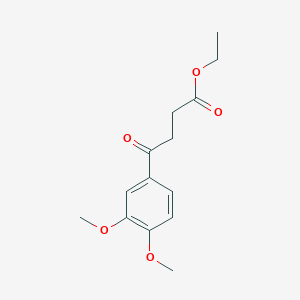
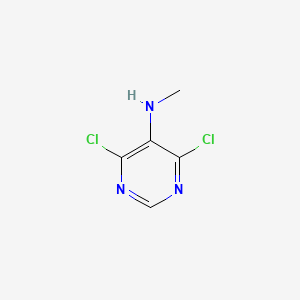
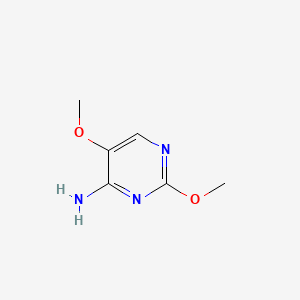
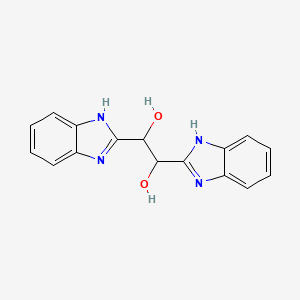
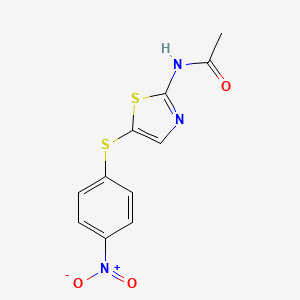


![(2s)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1331125.png)
